3-(5-methoxy-1H-indol-1-yl)propanoic acid
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Overview
Description
3-(5-Methoxy-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Mechanism of Action
Target of Action
The primary target of 3-(5-methoxy-1H-indol-1-yl)propanoic acid is the Peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This compound interacts with PPARs, specifically PPARα, PPARγ, and PPARδ . The compound’s interaction with these receptors modulates their activities, leading to changes in the transcription of specific genes . This modulation can result in various biological effects, depending on the specific genes affected .
Biochemical Pathways
The compound’s interaction with PPARs affects several biochemical pathways. For instance, PPARs are involved in the regulation of fatty acid storage and glucose metabolism . Therefore, the compound’s action on PPARs can influence these metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of biological processes regulated by PPARs. For example, the compound has shown beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters in animal models of obesity and diabetes .
Biochemical Analysis
Biochemical Properties
It has been found to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism due to its interaction with PPARγ .
Molecular Mechanism
It is known to interact with PPARγ . Once activated by a ligand, PPARγ binds to DNA specific PPAR response elements, which could potentially influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a Friedel-Crafts acylation reaction, where the indole ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-(5-Methoxy-1H-indol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxyindole-3-acetic acid: A derivative with similar structural features but different biological activities.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Uniqueness
3-(5-Methoxy-1H-indol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and propanoic acid moiety at the 1-position differentiate it from other indole derivatives, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(5-methoxyindol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-2-3-11-9(8-10)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNDCIJEUZJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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